molecular formula C20H18N2O3 B14043429 (1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid

(1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid

Cat. No.: B14043429
M. Wt: 334.4 g/mol
InChI Key: BSSDKXJANAMJIC-UKKPGEIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[321]oct-2-ene-6-carboxylicacid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as pyridine derivatives and benzoyl chloride, followed by cyclization reactions under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly in enzyme studies.

    Medicine: The compound’s unique structure makes it a candidate for drug development, targeting specific biological pathways or receptors.

    Industry: It is utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it often involves the compound’s ability to form stable complexes with its targets, altering their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid include other bicyclic structures with pyridine and benzoyl groups. Examples include:

  • (1R,5R)-8-Benzoyl-2-(pyridin-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid
  • (1R,5R)-8-Benzoyl-2-(pyridin-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,5R)-8-benzoyl-2-pyridin-3-yl-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid

InChI

InChI=1S/C20H18N2O3/c23-19(13-5-2-1-3-6-13)22-17-9-8-15(14-7-4-10-21-12-14)18(22)11-16(17)20(24)25/h1-8,10,12,16-18H,9,11H2,(H,24,25)/t16?,17-,18-/m1/s1

InChI Key

BSSDKXJANAMJIC-UKKPGEIXSA-N

Isomeric SMILES

C1C=C([C@H]2CC([C@@H]1N2C(=O)C3=CC=CC=C3)C(=O)O)C4=CN=CC=C4

Canonical SMILES

C1C=C(C2CC(C1N2C(=O)C3=CC=CC=C3)C(=O)O)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.